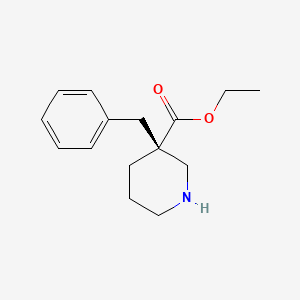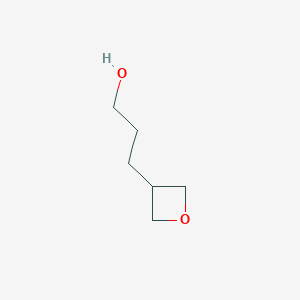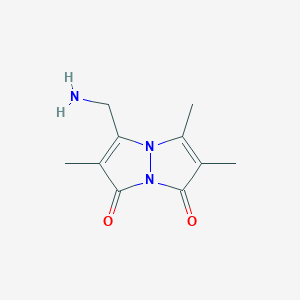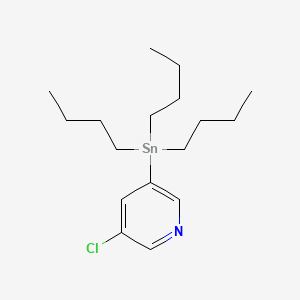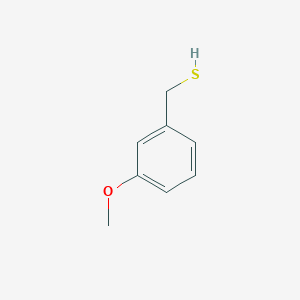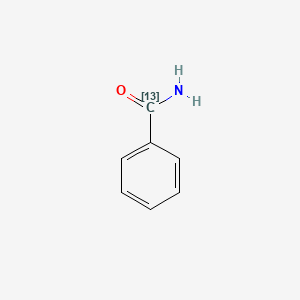
Benzamide-carbonyl-13C
Overview
Description
Benzamide-carbonyl-13C, also known as Benzamide-α-13C, is a chemical compound with the linear formula C6H513CONH2 . It has a molecular weight of 122.13 .
Synthesis Analysis
Benzamide compounds can be synthesized from a primary precursor of methyl gallate . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The optimized structures of benzamide-based branched structures at the B3LYP/6-311G (d) level revealed that the aliphatic chains in the most stable forms are oriented in the least strained arrangement with the (–benzene–O–CH 2 −) linkage adopting the phenol-like configuration . Atomic charge analysis revealed that these benzamide structures possess potential electrophilic and nucleophilic sites within their structural backbone .
Chemical Reactions Analysis
In 13C NMR spectroscopy, the carbons being equivalent or nonequivalent is determined based on the same principles we discussed for proton NMR . The carbonyl group of the benzamide absorbs strongly in the infrared spectrum at 1640 cm −1 .
Physical And Chemical Properties Analysis
Benzamide-carbonyl-13C has a melting point of 125-128°C and a flashing point of 180°C . It has a molecular weight of 122.15 .
Scientific Research Applications
Synthesis and Radiochemistry
- Benzamide-carbonyl-13C is utilized in the synthesis of biologically active compounds, as demonstrated in the palladium-mediated synthesis of [carbonyl-11C]amides and hydrazides using [11C]carbon monoxide, where compounds like nicotinamide and benzamide were synthesized (Karimi & Långström, 2002). Another study involved the palladium-mediated synthesis of 11C-labeled amides, where benzamide-carbonyl-13C was employed for labeling (Kihlberg & Långström, 1999).
NMR Spectroscopy and Chemical Analysis
- Heteronuclear 13C, 15N, and 17O NMR cross-correlations of benzamide derivatives provide insight into the substituent interaction mechanisms of the carbonyl carbon, with significant implications in understanding the electronic structure and reactivity of benzamide compounds (Rosa, 1997). The carbon-13 NMR spectra of para-substituted N,N-dimethylbenzamides offer information on the electronic effects of substituents and their impact on chemical shifts, demonstrating the versatile role of benzamide derivatives in chemical analysis (Jones & Wilkins, 1978).
Catalytic Applications
- Benzamide-carbonyl-13C is relevant in catalytic processes, such as the cobalt-catalyzed carbonylation of C(sp2)-H bonds in benzamides, where it serves as a key component in the formation of complex organic compounds (Ni, Li, Fan, & Zhang, 2016). The palladium-catalyzed carbonylation of aryl C–H bonds in benzamides with CO2, where benzamide-carbonyl-13C may be utilized, highlights its role in sustainable and regioselective organic synthesis (Song et al., 2018).
Structural Analysis
- The study of carbonyl carbon chemical shifts in peptides and proteins, particularly in the context of hydrogen bonding, reveals the importance of benzamide derivatives like benzamide-carbonyl-13C in probing molecular structures and interactions in biochemical systems (Dios & Oldfield, 1994).
Safety And Hazards
properties
IUPAC Name |
benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAEFPNCMNJSK-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13C](=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479997 | |
| Record name | Benzamide-|A-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide-carbonyl-13C | |
CAS RN |
88058-12-2 | |
| Record name | Benzamide-|A-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88058-12-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

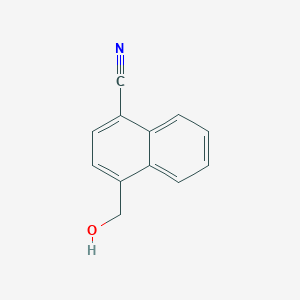
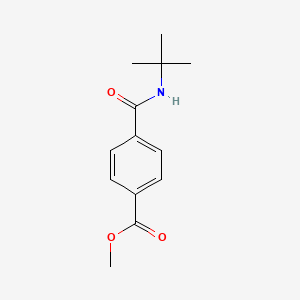
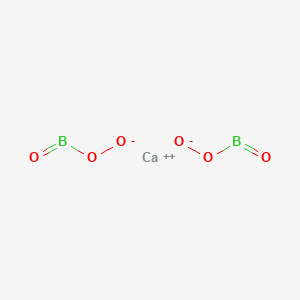
![1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone](/img/structure/B1600616.png)

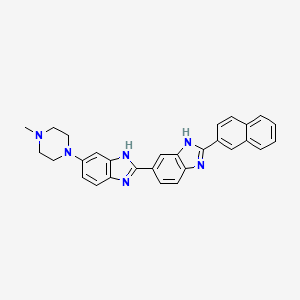
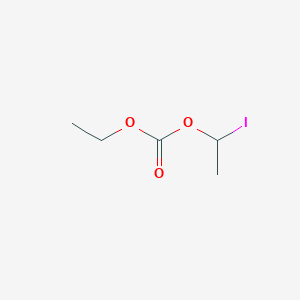
![(2S)-N-[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1600621.png)
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1600622.png)
